molecular formula C14H14FN3O4 B2441293 N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1790198-83-2

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2441293
CAS No.: 1790198-83-2
M. Wt: 307.281
InChI Key: LOXYOGIQXHILAH-UHFFFAOYSA-N
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Description

The compound “N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The fluorophenyl and methoxyethyl groups would likely be added in subsequent steps, although the exact methods would depend on the specific conditions and reagents used.

Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Research has explored the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. In a study examining compulsive food consumption, compounds acting as orexin-1 receptor (OX1R) antagonists were evaluated for their potential to reduce binge eating in rats. This study highlights the significance of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis of Novel Compounds for PET Radiotracers

Another area of research involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Studies have demonstrated the feasibility of synthesizing compounds with potential application in studying CB1 cannabinoid receptors in the brain, contributing to the understanding of neurological and psychiatric disorders (Katoch-Rouse & Horti, 2003).

Development of Antimicrobial Agents

The synthesis and characterization of novel compounds with antimicrobial activity represent another significant application. Research into compounds such as 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles showcases the potential for developing new antimicrobial agents against a range of bacterial and fungal organisms (Kumar et al., 2019).

Exploration of Antitubercular and Antibacterial Activity

Further research includes the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluated for their antimicrobial as well as antitubercular activity. Such studies not only contribute to the development of new therapeutic agents but also offer insights into the mechanisms of action against specific microbial targets (Shingare et al., 2018).

Inhibition of Na+/Ca2+ Exchange for Neuroprotection

Investigations into compounds that inhibit the Na+/Ca2+ exchange process have identified potential neuroprotective drugs. These studies focus on selective inhibition of specific NCX isoforms, providing a basis for therapeutic applications in conditions such as stroke and neurodegenerative diseases (Iwamoto & Kita, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Isoxazole derivatives have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic strategies for its production .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4/c1-21-11(9-3-2-4-10(15)7-9)8-16-13(19)14(20)17-12-5-6-22-18-12/h2-7,11H,8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXYOGIQXHILAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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